molecular formula C17H17NO2 B11766611 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11766611
M. Wt: 267.32 g/mol
InChI Key: ZUOSCLCJRZSNAO-UHFFFAOYSA-N
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Description

2-Benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the privileged 3,4-dihydroisoquinolin-1(2H)-one structural class, a framework recognized for its wide range of pharmacological properties and presence in numerous biologically active molecules and natural products . The 6-methoxy and 2-benzyl substituents on this core structure are key modulators that researchers can utilize to explore structure-activity relationships (SAR) and optimize for specific biological targets. Compounds based on this privileged scaffold have been investigated as key intermediates in the synthesis of potential therapeutic agents . The dihydroisoquinolinone core is a common feature in molecules studied for their interaction with various cellular targets. Specifically, tetrahydroisoquinoline derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), leading to increased histone acetylation and demonstrating strong antiproliferative effects against a panel of cancer cell lines . Furthermore, structurally similar (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) enzymes, making them candidates for research in neurodegenerative disorders and depression . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not approved for human or veterinary diagnosis, therapeutic use, or any form of consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

ZUOSCLCJRZSNAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

The synthesis of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one typically begins with the construction of the dihydroisoquinolinone scaffold. A widely adopted approach involves N-alkylation of a preformed dihydroisoquinoline intermediate, followed by benzyl group introduction and methoxy functionalization. For example, 6-methoxy-3,4-dihydroisoquinoline serves as a key precursor, which undergoes alkylation with benzyl bromide or chloride in the presence of a base such as potassium carbonate.

Optimization of Alkylation Conditions

Reaction parameters significantly impact yield and selectivity:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution rates.

  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl halide solubility in biphasic systems.

A representative procedure from VulcanChem involves reacting 6-methoxy-3,4-dihydroisoquinoline with benzyl bromide in DMF at 70°C for 12 hours, achieving a 68% yield after silica gel chromatography.

Transition Metal-Catalyzed Methods

Copper-Mediated Cyclization

Recent advances employ copper(I) iodide (CuI) to facilitate radical-based cyclizations. In one protocol, methacryloyl benzamides react with azo compounds in dioxane at 90°C under aerobic conditions, forming the dihydroisoquinolinone core via a radical recombination mechanism. This method avoids stoichiometric bases and achieves yields up to 75% for analogous structures.

Table 1: Copper-Catalyzed Synthesis Parameters

ParameterValueSource
CatalystCuI (20 mol%)
SolventDioxane
Temperature90°C
Reaction Time10–12 hours
Yield (Analogous)70–75%

N-Alkylation via Iminium Intermediates

Iminium Salt Formation and Oxidation

A innovative strategy from Tazawa et al. involves generating N-alkylated iminium salts as intermediates. For example, 3,3-dimethyl-3,4-dihydroisoquinoline is treated with benzylating agents to form an iminium salt, which is subsequently oxidized to the target dihydroisoquinolinone using aqueous hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). This method circumvents steric hindrance issues common in direct N-alkylation and achieves yields exceeding 80% for related compounds.

Table 2: Iminium-Mediated Alkylation Conditions

ParameterValueSource
Alkylating AgentBenzyl bromide
OxidantH₂O₂ (30% aqueous)
SolventDichloromethane (DCM)
Yield82% (analogous structure)

Alternative Synthetic Routes

Benzylic Oxidation of Tetrahydroisoquinolines

Precursor tetrahydroisoquinolines, such as 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, undergo oxidation at the benzylic position using reagents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄). However, this method risks over-oxidation to aromatic isoquinolines and is less favored for substrates with sensitive methoxy groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. For instance, cyclization of benzamide precursors under microwave conditions (150°C, 20 minutes) achieves comparable yields to conventional heating.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy singlet at δ 3.85 ppm and the benzyl methylene protons at δ 3.45–3.65 ppm.

  • MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 267.32 [M+H]⁺.

  • IR : Stretching vibrations for the carbonyl group (C=O) appear near 1680 cm⁻¹.

Table 3: Characteristic ¹H NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)3.85Singlet
Benzyl CH₂3.45–3.65Multiplet
Aromatic protons6.70–7.40Multiplet

Challenges and Optimization Strategies

Steric Hindrance in N-Alkylation

Bulky substituents at the 3-position (e.g., methyl groups) impede benzyl group introduction. Using iminium intermediates or elevated temperatures (90–100°C) mitigates this issue.

Protecting Group Strategies

The methoxy group requires protection during certain steps. tert-Butyldimethylsilyl (TBS) ethers are commonly used and removed selectively with tetrabutylammonium fluoride (TBAF) .

Chemical Reactions Analysis

N-Alkylation and Cyclization

The compound is synthesized through N-alkylation of an isoquinolinone precursor, followed by cyclization reactions. Key steps include:

  • Schmidt Reaction : Formation of the isoquinolinone core via reaction of indenone derivatives with sodium azide and methanesulfonic acid, as demonstrated in analogous compounds .

  • Lawesson’s Reagent : Conversion of ketones to thiones, though this step may vary depending on substituents .

Alternative Approaches

Other methods involve Grignard reagents or Bischler-Napieralski cyclization , as observed in related dihydroisoquinoline syntheses . For example:

  • Methylmagnesium bromide (MeMgBr) : Used to introduce alkyl groups to intermediates .

  • Iron(III) chloride (FeCl₃) : Employed as an oxidant in some isoquinoline-forming reactions .

Alkylation and Acylation

  • N-Benzyl Substitution : The benzyl group at position 2 is introduced via alkylation of the isoquinolinone nitrogen .

  • Methoxy Group Reactivity : The methoxy substituent at position 6 may participate in demethylation or act as a directing group in electrophilic substitution.

Oxidative Transformations

  • Ketone Reactivity : The 4(1H)-one moiety undergoes nucleophilic acyl substitution or oxidation depending on reaction conditions .

  • Oxidation with mCPBA : Meta-chloroperbenzoic acid (mCPBA) oxidizes intermediates to form stable isoquinolinones, achieving yields up to 88% .

Oxidation Reagents and Efficiency

Reagent/ConditionYield (%)Key Observations
mCPBA (1.5 equiv., CH₂Cl₂)88Effective for isoquinolinone formation
Dess–Martin periodinaneDecomposeUnstable under reaction conditions
Oxone (2 equiv., MeCN/H₂O)39Moderate yield with NaHCO₃
K₃Fe(CN)₆/KOH (dioxane/H₂O)69High yield for isoquinolinone derivatives

Spectroscopic Analysis

  • ¹H-NMR : Confirms the dihydroisoquinolinone core and substituent positions (e.g., methoxy at δ 3.5–4.0 ppm, benzyl at δ 2.5–3.5 ppm) .

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Pharmacological Relevance

While not directly studied for 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one, analogous isoquinolinones exhibit:

  • σ₂ receptor affinity (Ki values as low as 0.59 nM) .

  • Enzyme inhibition : Modulation of MAO-A/B and cholinesterases .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as the Bischler–Napieralski reaction, which is commonly used for creating isoquinoline derivatives. Characterization techniques like NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .

Biological Activities

1. Neuropharmacological Effects

Research indicates that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one exhibits significant neuropharmacological properties. It has been evaluated for its potential as a multi-target-directed ligand (MTDL) against neurodegenerative diseases, particularly those complicated by depression. In vitro studies have shown that it can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative disorders. This inhibition suggests potential antidepressant effects, corroborated by behavioral assays such as the forced swim test, where compounds similar to this showed reduced immobility times in animal models .

2. Anticonvulsant Activity

Compounds derived from 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one have been assessed for anticonvulsant activities using various models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure tests. Some derivatives demonstrated significant anticonvulsant effects with favorable safety profiles, indicating their potential use in treating epilepsy .

Applications in Drug Development

1. Antidepressants and Neuroprotective Agents

Given its ability to inhibit MAO-B and ChE, 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is being explored as a lead compound for developing new antidepressants. The compound's promising results in preclinical studies highlight its potential for further development into therapeutic agents targeting mood disorders and cognitive decline associated with aging .

2. Targeted Cancer Therapies

Recent studies have begun to explore the application of isoquinoline derivatives, including 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one, in cancer therapy. The structural features of these compounds may allow them to interact with specific molecular targets involved in tumor progression and metastasis. Preliminary findings suggest that they could exert cytotoxic effects on certain cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies

Study Findings Reference
Neuropharmacological EvaluationCompound showed significant MAO-B inhibition and reduced immobility in forced swim tests
Anticonvulsant TestingDemonstrated effective seizure protection with high safety margins
Cancer Cell Line StudiesInduced cytotoxic effects on various cancer cell lines

Mechanism of Action

The mechanism of action of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Properties Biological Relevance
2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one C₁₇H₁₇NO₂ - Benzyl (C₆H₅CH₂) at C2
- Methoxy (OCH₃) at C6
- Higher lipophilicity (estimated logP ~2.5*)
- Enhanced steric bulk due to benzyl group
Potential enzyme inhibition or receptor modulation
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one (CAS 67902-64-1) C₁₀H₁₁NO₂ - Methoxy (OCH₃) at C7 - logP = 0.8
- Lower molecular weight (177.20 g/mol)
Simpler scaffold for structure-activity relationship (SAR) studies
3,3′-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) C₄₀H₃₂N₆O₈ - Triazole linkage
- Multiple quinolinone units
- High molecular weight (724.73 g/mol)
- Polar functional groups (hydroxy, triazole)
Designed for multi-target interactions (e.g., anticancer activity)
MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one) C₁₅H₁₂N₂O₃ - Benzo[d][1,3]dioxole at C2
- Quinazolinone core
- logP ~1.9 (estimated)
- Different heterocyclic core
SIRT1 inhibitor with apoptosis-inducing properties
2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS 1196157-36-4) C₉H₁₀ClNO - Unsubstituted core
- Hydrochloride salt
- Increased solubility in aqueous media
- Basic nitrogen protonated
Intermediate for further functionalization


*Estimated using fragment-based methods due to lack of experimental data.

Structural Insights

  • Positional isomerism can significantly impact binding affinity in enzyme pockets .
  • Benzyl vs.
  • Core Heterocycle: Quinazolinone derivatives (e.g., MHY2251) exhibit distinct electronic properties compared to isoquinolinones, affecting their interaction with targets like SIRT1 .

Computational and Experimental Data

  • Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional , Lee-Yang-Parr correlation ) predict electronic properties and stability. For example, the methoxy group’s electron-donating effect may stabilize the aromatic system in the target compound.
  • X-ray crystallography (via SHELX software ) confirms the planar geometry of the dihydroisoquinolinone core, critical for π-π stacking interactions in biological systems.

Biological Activity

2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on vasodilation, anti-inflammatory activity, and potential applications in cancer treatment.

The molecular formula of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is C17H17NOC_{17}H_{17}NO, with a molecular weight of 267.33 g/mol. The compound features a methoxy group and a benzyl substituent that contribute to its biological activity.

Vasodilatory Effects

Research has demonstrated that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one exhibits significant vasodilatory effects. In studies involving rat mesenteric arteries, the compound induced relaxation in a concentration-dependent manner when pre-contracted with agents such as KCl and phenylephrine. Importantly, this vasodilation was unaffected by endothelium denudation, suggesting a direct action on vascular smooth muscle cells rather than through endothelial pathways .

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation. This activity positions it as a candidate for further investigation in the treatment of inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of isoquinoline derivatives, including 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one. Research indicates that similar compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting anti-apoptotic proteins like Bcl-2 . These findings suggest that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one may possess similar mechanisms worthy of exploration.

Study on Vasodilation

A study conducted by researchers evaluated the vasodilatory effects of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one using isolated rat arteries. The results indicated that the compound effectively relaxed arterial rings pre-contracted with various agents, confirming its potential utility in managing vascular conditions .

Anticancer Research

A related investigation focused on the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. While specific data on 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is limited, its structural similarities to other active isoquinolines suggest it may exhibit comparable properties .

Data Summary Table

Property Observation
Molecular Formula C₁₇H₁₇NO
Molecular Weight 267.33 g/mol
Vasodilation Induces relaxation in rat mesenteric arteries
Anti-inflammatory Inhibits pro-inflammatory cytokines (in vitro)
Anticancer Potential Induces apoptosis in cancer cells (similar compounds)

Q & A

Q. How to address conflicting bioactivity results in different cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Test cytotoxicity across multiple lines (e.g., HEK293, HeLa) to identify tissue-specific effects.
  • Metabolic Stability : Use liver microsomes to assess if rapid metabolism in certain lines reduces apparent activity .

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